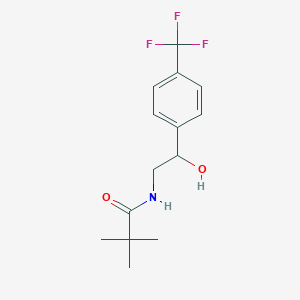

N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide” is a chemical compound . It is also known as “T0901317” and has a molecular weight of 481.33 . It is used in LXR agonist studies .

Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are similar to the compound , starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate . More research is needed to provide a detailed synthesis analysis of “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide”.

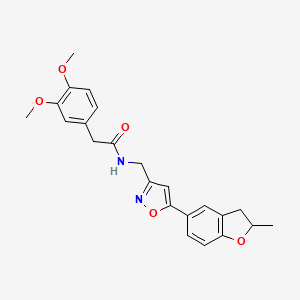

Molecular Structure Analysis

The molecular formula of “N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide” is C17H12NSO3F9 . The InChI string is InChI=1S/C17H12F9NO3S/c18-14(19,20)10-27(31(29,30)13-4-2-1-3-5-13)12-8-6-11(7-9-12)15(28,16(21,22)23)17(24,25)26/h1-9,28H,10H2 .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 281.23 g/mol . It has a complexity of 338 and a topological polar surface area of 49.3 Ų . The compound is also known to have 2 hydrogen bond donors and 5 hydrogen bond acceptors .

科学的研究の応用

Synthesis and Chemical Reactivity

- Synthesis Techniques and Reactivity: N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide and its derivatives show a wide range of reactivity in synthetic chemistry, providing a useful tool for constructing complex molecular architectures. For instance, variations in the site of lithiation of related compounds have been utilized for ring substitution, indicating a nuanced understanding of their chemical reactivity and the ability to generate products with high yields under specific conditions (Smith, El‐Hiti, & Alshammari, 2012). Furthermore, metal-free synthesis techniques involving phenyliodine bis(trifluoroacetate) highlight innovative approaches to C-C bond formation and 1,2-aryl migration, enabling the efficient assembly of 3-arylquinolin-2-one compounds (Liu et al., 2013).

Medicinal Chemistry and Biological Applications

- Pharmacophore Identification for Immunosuppressive Drugs: Detailed configurational and conformational studies on leflunomide, an antirheumatic drug, and its metabolites have led to the identification of a pharmacophore responsible for its immunosuppressive activity. Such studies underline the significance of the chemical structure in the drug's efficacy, laying the groundwork for the development of more potent immunosuppressive agents (Bertolini et al., 1997).

Material Science and Polymer Applications

- Polyimide Nanofibers for Filtration Applications: The synthesis of polyimide (PI) nanofibers through "green" electrospinning from water-soluble precursor solutions demonstrates the application of N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide derivatives in creating materials with significant thermal and chemical stability. These nanofibers are particularly interesting for their potential use in filtration applications, showcasing the cross-disciplinary applicability of these compounds from chemistry to materials science (Jiang, Hou, Agarwal, & Greiner, 2016).

Catalysis and Chemical Transformations

- Catalytic Activities in Oxidation Reactions: Ruthenium complexes with ligands derived from N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)pivalamide exhibit distinctive catalytic activities in oxidation reactions. Such complexes have been employed in epoxidation of olefins, hydroxylation of alkanes, and dehydrogenation of alcohols, revealing a promising avenue for the development of novel catalysts with enhanced efficiency and selectivity (Jitsukawa, Oka, Yamaguchi, & Masuda, 2004).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO2/c1-13(2,3)12(20)18-8-11(19)9-4-6-10(7-5-9)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZIFTVQOLLEGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC(C1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2647387.png)

![2-Methyl-7-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3-phenylchromen-4-one](/img/structure/B2647392.png)

![Methyl 2-{[4-formyl-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2647393.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2647396.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2647405.png)

![1-(3,4-dimethoxyphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2647407.png)